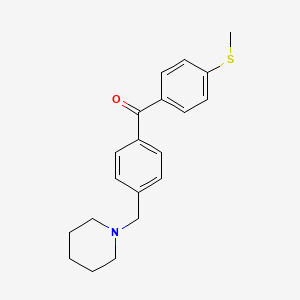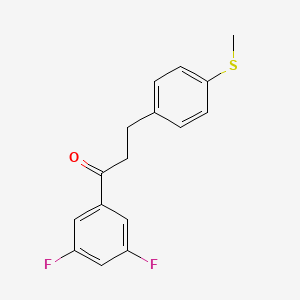
3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2OS and a molecular weight of 292.3 g/mol. This compound has garnered significant interest from researchers due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves several steps, typically starting with the preparation of the core structure, followed by the introduction of the fluorine and thiomethyl groups. The exact synthetic route can vary, but common methods include:
Halogenation: Introduction of fluorine atoms into the aromatic ring.
Thiomethylation: Addition of a thiomethyl group to the phenyl ring.
Propiophenone Formation: Formation of the propiophenone structure through various organic reactions.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: Conversion of the thiomethyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone
- 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone
- 3’,5’-Difluoro-3-(4-chlorophenyl)propiophenone
Uniqueness
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both fluorine and thiomethyl groups, which impart distinct physical and chemical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2OS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADLCGCVJHJCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644403 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-81-2 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
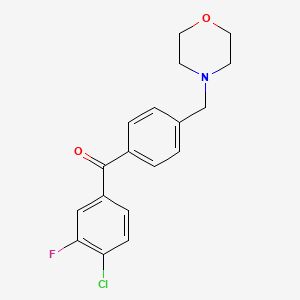

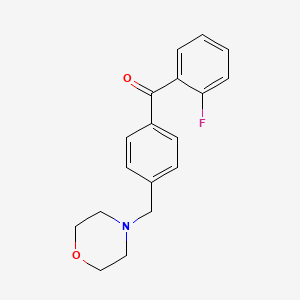


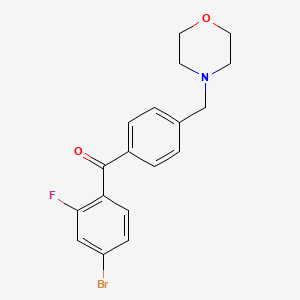
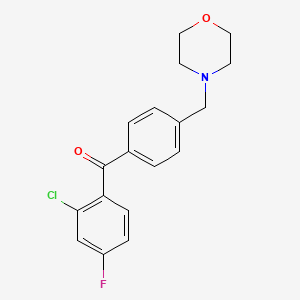
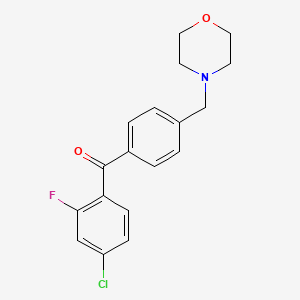
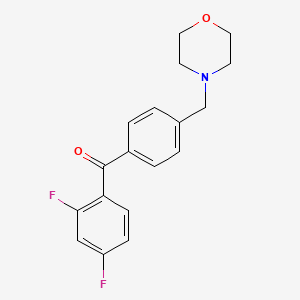
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)

